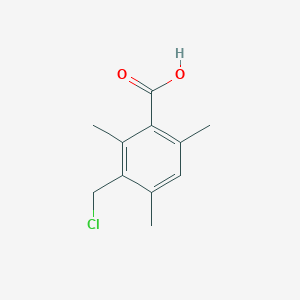

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Description

Properties

IUPAC Name |

3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXGMDXQWGQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506417 | |

| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52411-49-1 | |

| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The most common and direct method for preparing 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is the chloromethylation of 2,4,6-trimethylbenzoic acid. This involves reacting 2,4,6-trimethylbenzoic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, often at room temperature, to introduce the chloromethyl group at the 3-position of the aromatic ring.

- Reagents: 2,4,6-trimethylbenzoic acid, formaldehyde, hydrochloric acid, zinc chloride (catalyst)

- Conditions: Mild temperature (room temperature), aqueous or mixed solvent system

- Mechanism: Electrophilic aromatic substitution facilitated by the formation of chloromethyl carbocation intermediates

This method is favored for its straightforwardness and relatively high selectivity towards the chloromethylated product.

Industrial Scale Production

On an industrial scale, the chloromethylation is carried out in continuous flow reactors to ensure efficient mixing and precise control over reaction parameters such as temperature, reagent feed rates, and catalyst concentration. This approach enhances reaction yield, purity, and reproducibility.

- Catalyst optimization: Use of zinc chloride or alternative Lewis acids to improve conversion

- Process control: Continuous flow reactors enable better heat management and reduced side reactions

- Yield and purity: High yields (>80%) with purity suitable for further synthetic applications

Preparation of 2,4,6-Trimethylbenzoic Acid Precursor

Since this compound is derived from 2,4,6-trimethylbenzoic acid, the preparation of this precursor is critical. Several methods exist for synthesizing 2,4,6-trimethylbenzoic acid, which can then be chloromethylated.

Acylation and Haloform Reaction Route

Step 1: Acylation

Mesitylene (1,3,5-trimethylbenzene) is acylated with chloroacetyl chloride in the presence of an acylation catalyst (e.g., iron oxide or aluminum chloride). This produces 2,4,6-trimethylchloroacetophenone.Step 2: Haloform Reaction

The acylated product undergoes a haloform reaction with sodium hypochlorite (NaOCl) in the presence of a quaternary ammonium salt as a phase-transfer catalyst. This converts the acetophenone derivative to 2,4,6-trimethylbenzoic acid.Step 3: Hydrolysis and Purification

The reaction mixture is subjected to extraction, acid neutralization, and recrystallization to yield high-purity 2,4,6-trimethylbenzoic acid.

| Step | Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | Acylation | Mesitylene + Chloroacetyl chloride | Acylation catalyst (Fe2O3 or AlCl3), heating | 2,4,6-Trimethylchloroacetophenone |

| 2 | Haloform Reaction | 2,4,6-Trimethylchloroacetophenone + NaOCl | Quaternary ammonium salt, heating, phase-transfer catalysis | 2,4,6-Trimethylbenzoic acid |

| 3 | Hydrolysis & Purification | Reaction mixture | Extraction, acid neutralization, recrystallization | Pure 2,4,6-trimethylbenzoic acid |

This method is noted for its relatively high yield, cost-effectiveness, and reduced environmental impact compared to older methods.

Direct Carboxylation of Mesitylene

An alternative green chemistry approach involves the direct carboxylation of mesitylene with carbon dioxide in the presence of a catalyst under controlled temperature and pressure:

- Process: Mesitylene and a catalyst are placed in a reactor; carbon dioxide gas is introduced at 10-25 °C and 0.18-0.4 MPa pressure for 6-12 hours.

- Post-treatment: Hydrochloric acid and water are added, followed by warming to 65-75 °C to separate phases. The catalyst is recovered from the aqueous phase, and the product crystallizes upon cooling.

- Advantages: Fewer reaction steps, better atom economy, greener process with less waste.

| Parameter | Condition/Value |

|---|---|

| Temperature | 10-25 °C |

| Pressure | 0.18-0.4 MPa |

| Reaction Time | 6-12 hours |

| Catalyst Loading | 0.5-4 wt% relative to mesitylene |

| Mesitylene Purity | 96-99.5 wt% |

| Catalyst to CO2 Ratio | 1:8 to 1:20 (weight ratio) |

This method yields 2,4,6-trimethylbenzoic acid with high purity and is suitable for scale-up with environmental benefits.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Chloromethylation of 2,4,6-Trimethylbenzoic Acid | Reaction with formaldehyde, HCl, ZnCl2 catalyst | Simple, direct, mild conditions | Requires pure precursor | 75-85 |

| Acylation + Haloform Reaction | Acylation of mesitylene, haloform reaction, hydrolysis | High yield, industrially established | Multiple steps, use of hazardous reagents | 80-90 |

| Direct Carboxylation of Mesitylene | Carboxylation with CO2 under pressure, catalyst recovery | Green, fewer steps, atom economy | Requires specialized equipment | 70-80 |

Research Findings and Notes

- The chloromethylation reaction is sensitive to catalyst choice and reaction conditions; zinc chloride is preferred for selectivity and yield.

- Continuous flow reactors improve industrial synthesis by enhancing mixing and temperature control, reducing side products.

- The acylation and haloform route remains a robust industrial method, with optimization focusing on catalyst activity and phase-transfer catalysts to improve efficiency.

- Direct carboxylation using CO2 represents a promising sustainable method, aligning with green chemistry principles by minimizing waste and using abundant raw materials.

- Purification typically involves acid-base extraction and recrystallization to achieve the desired purity for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 2,4,6-trimethylbenzoic acid.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is as a chemical intermediate in the synthesis of more complex organic compounds. It serves as a precursor for various derivatives that can be utilized in different chemical reactions. For instance:

- Synthesis of Photoinitiators : The compound can be transformed into benzoyl chloride, which reacts with alkoxyphosphines to yield compounds useful as photoinitiators in UV-curable coatings and adhesives .

- Crosslinking Agents : The chloromethyl group allows for further functionalization to create crosslinking agents used in polymer chemistry .

Photoinitiators

This compound is integral in the development of photoinitiators for various applications:

- Visible-Light Photoinitiators : It has been used in the synthesis of visible-light photoinitiators that facilitate polymerization processes under light exposure, making it valuable in the production of UV-absorbing materials such as contact lenses .

- Tailor-Made Photoinitiators : The compound has been employed to create tailored photoinitiators that enhance the efficiency and stability of light-induced polymerization processes .

Agricultural Chemicals

The compound shows potential in the field of agricultural chemicals , where it can be utilized as an active ingredient or intermediate in the formulation of pesticides and herbicides. Its chloromethyl group can enhance biological activity by modifying the interaction with target sites in pests or plants.

Data Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Synthesis of dyes, pharmaceuticals |

| Photoinitiators | Used in UV-curable materials | Coatings, adhesives |

| Agricultural Chemicals | Potential active ingredient for pesticides | Insecticides, herbicides |

| Crosslinking Agents | Enhances polymer properties | Used in adhesives and sealants |

Case Study 1: Development of Photoinitiators

A study reported the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide using this compound as a precursor. This compound demonstrated improved solubility and efficiency as a photoinitiator compared to traditional options . The synthesis involved multiple steps including chlorination and coupling reactions.

Case Study 2: Agricultural Applications

Research has indicated that derivatives of this compound exhibit enhanced insecticidal properties when tested against common agricultural pests. These findings suggest its potential use in developing environmentally friendly pest control solutions.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Key Compounds:

3-Chlorobenzoic Acid (C₇H₅ClO₂): Chlorine substituent at the 3-position.

2,4,6-Trimethylbenzoic Acid (C₁₀H₁₂O₂): Methyl groups at 2-, 4-, and 6-positions.

2,4,6-Trimethylbenzoyl Chloride : Acyl chloride derivative of 2,4,6-trimethylbenzoic acid.

Table 1: Structural and Physical Properties

*TMB = Trimethylbenzoic acid; †Calculated based on formula C₁₁H₁₃ClO₂.

Acidity and Electronic Effects

- 3-(Chloromethyl)-2,4,6-TMB : The chloromethyl group (-CH₂Cl) is electron-withdrawing, increasing acidity compared to 2,4,6-trimethylbenzoic acid. However, the three methyl groups (-CH₃) are electron-donating, partially offsetting this effect. Estimated pKa: ~3.5–4.0.

- 3-Chlorobenzoic Acid : Stronger acidity (pKa ~2.98 ) due to the direct electron-withdrawing -Cl group.

- 2,4,6-Trimethylbenzoic Acid : Lower acidity (pKa ~5.0–5.5) due to electron-donating methyl groups.

Biological Activity

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is an aromatic compound with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol. This compound is characterized by its chloromethyl group and multiple methyl substitutions, which may influence its biological activity and reactivity with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₁₁H₁₃ClO₂

- Molar Mass : 212.67 g/mol

- Melting Point : Approximately 206 °C

- Boiling Point : Around 365.1 °C

- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol

- pKa : Approximately 3.74

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the chloromethyl group allows for electrophilic reactions with nucleophiles in biological systems, which may lead to modulation of enzymatic activities or receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds through its electrophilic chloromethyl group.

- Receptor Binding : Its structural features may enable it to bind to certain receptors, thereby influencing cellular signaling pathways.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of this compound in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar in structure exhibit antimicrobial properties. The chloromethyl group may contribute to this activity by enhancing the compound's ability to penetrate microbial cell membranes.

- Cell Proliferation Inhibition : Some studies have suggested that derivatives of trimethylbenzoic acids can inhibit cell proliferation in cancer cell lines. This suggests a potential role for this compound in cancer therapeutics.

- Comparative Studies : A comparative analysis with structurally similar compounds has been performed to assess differences in biological activity.

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,4-Dichloro-6-methylbenzoic acid | C₈H₇Cl₂O₂ | Contains two chlorine atoms | Moderate antimicrobial activity |

| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | Simplified structure | Low cytotoxicity |

| 2-Methyl-4-chlorobenzoic acid | C₈H₇ClO₂ | Different chlorine position | Variable biological effects |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

- Cancer Cell Line Research : Research involving various cancer cell lines indicated that compounds with similar structures could induce apoptosis and inhibit growth, warranting further investigation into their mechanisms.

Q & A

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or electrophilic substitution on a pre-functionalized benzoic acid scaffold. For example, chloromethylation of 2,4,6-trimethylbenzoic acid using chloromethylating agents (e.g., ClCH₂OCH₃ or ClCH₂Cl) under acidic conditions can introduce the chloromethyl group. Optimization variables include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilicity .

- Solvent : Polar aprotic solvents (e.g., DCM) to stabilize intermediates.

Post-synthesis, monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95% by area normalization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra to computational predictions (e.g., DFT) for substituent assignments. For example, the chloromethyl group (CH₂Cl) typically appears as a singlet at ~4.5 ppm (¹H) and 45–50 ppm (¹³C) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (theoretical m/z: 228.06) and fragmentation patterns using ESI-MS .

- Elemental Analysis : Validate %C, %H, and %Cl within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Reactivity : The chloromethyl group is hydrolytically sensitive; store under inert gas (N₂/Ar) at 2–8°C .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential HCl release during decomposition .

- Waste Disposal : Quench residual compound with aqueous NaHCO₃ before disposal .

Advanced Questions

Q. How can researchers resolve contradictory spectral data (e.g., overlapping signals in NMR)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping CH₂Cl and aromatic proton signals .

- Variable Temperature NMR : Cool samples to –40°C to slow rotational motion and split broadened peaks .

- Computational Validation : Compare experimental data with DFT-simulated spectra (software: Gaussian or ORCA) .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies under controlled conditions:

- Substrate Screening : Test nucleophiles (e.g., NaN₃, KSCN) in DMF at 50°C.

- Rate Monitoring : Use in-situ IR spectroscopy to track C-Cl bond disappearance (peak ~750 cm⁻¹) .

- Steric Effects : Compare reaction rates with less hindered analogs (e.g., 3-chloromethylbenzoic acid) to assess steric hindrance from trimethyl groups .

Q. How can computational modeling predict the compound’s potential as a synthetic intermediate for drug discovery?

- Methodological Answer :

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the chloromethyl group’s electrophilicity for covalent bonding .

- DFT Calculations : Calculate Fukui indices to identify reactive sites for functionalization (e.g., para to COOH for Suzuki coupling) .

- Solubility Prediction : Use COSMO-RS to optimize solvent systems for reactions involving the hydrophobic trimethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.